N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide
Description
N-(3-Cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a thiophene-based acetamide derivative characterized by a cyano group at the 3-position of the thiophene ring, methyl substituents at the 4- and 5-positions, and an ethylthio group attached to the phenyl ring of the acetamide moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves condensation reactions under reflux conditions, as seen in analogous compounds (e.g., using K₂CO₃ and CS₂ in ethanol) .
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-ethylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS2/c1-4-21-14-7-5-13(6-8-14)9-16(20)19-17-15(10-18)11(2)12(3)22-17/h5-8H,4,9H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAFEBZDCZEFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=C(C(=C(S2)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with cyano and dimethyl groups, along with an acetamide moiety linked to an ethylthio-substituted phenyl group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . Preliminary studies reveal effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values typically range from 100 to 500 μg/mL for the tested pathogens .
Molecular docking studies suggest that the compound interacts with key microbial enzymes and proteins, such as:
- Sterol 14-demethylase of Candida albicans
- DNA gyrase of Escherichia coli
- Fdc1 proteins of Aspergillus niger
These interactions potentially disrupt essential cellular processes, leading to antimicrobial effects .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies demonstrate that the compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The results indicated a dose-dependent decrease in cell viability at concentrations ranging from 50 μM to 200 μM , with significant apoptotic activity observed .
- Molecular Docking Analysis : Docking studies have shown that the compound binds effectively to targets involved in cancer progression, including protein kinases associated with tumor growth .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi; MIC: 100-500 μg/mL |
| Anticancer Activity | Induces apoptosis; inhibits cell proliferation in HepG2 and MCF7 cell lines |
| Molecular Interactions | Binds to Sterol 14-demethylase, DNA gyrase; affects key signaling pathways |
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development, particularly in the following areas:
- Antimicrobial Activity : Research indicates that compounds with similar thiophene and cyano functionalities exhibit antimicrobial properties. The presence of the ethylthio group may enhance bioactivity by improving solubility and membrane permeability, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of thiophene compounds can modulate inflammatory pathways. The specific substitution patterns in N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-(ethylthio)phenyl)acetamide may influence its efficacy as an anti-inflammatory agent.
- Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The cyano group may play a role in targeting specific cellular pathways involved in tumor growth, making this compound a potential lead for anticancer drug development.
Materials Science
This compound has applications beyond biological systems:
- Organic Electronics : The thiophene moiety is known for its conductive properties, making this compound suitable for use in organic semiconductors. It can be incorporated into organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.
- Polymer Chemistry : This compound can serve as a monomer in the synthesis of conducting polymers. Its incorporation into polymer matrices could enhance the mechanical and electrical properties of the resulting materials, which are essential for various electronic applications.
Biological Research
The compound's interactions with biological systems have been a focus of research:
- Enzyme Inhibition : Studies suggest that this compound may act as an enzyme inhibitor. Understanding its mechanism of action could lead to insights into designing selective inhibitors for therapeutic purposes.
- Cellular Mechanisms : Investigations into how this compound affects cellular signaling pathways could provide valuable information on its potential as a therapeutic agent. Its ability to modulate specific pathways may be crucial for developing treatments for diseases such as cancer and inflammation.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : Electron-withdrawing groups (e.g., sulfonyl in Compound 54) often improve reaction efficiency compared to electron-donating groups (e.g., ethylthio in the target compound) .
- Thermal Stability : Sulfonamides (e.g., Compound 54) and sulfamoyl derivatives () exhibit higher melting points than thioether analogs, likely due to stronger intermolecular interactions .
- Bioactivity Potential: The target compound’s cyano and ethylthio groups may enhance membrane permeability, whereas sulfamoyl derivatives () are linked to enzyme inhibition .
Spectroscopic and Crystallographic Insights
- Spectroscopy: The target compound’s cyano group would exhibit a distinct IR stretch near 2200 cm⁻¹, similar to cyano-containing analogs in .
- Crystallography : Analogous compounds (e.g., ) show twisted conformations between aromatic rings (e.g., 61.8° dihedral angle in dichlorophenyl-thiazol derivatives), which could influence solubility and packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
